Promega
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Overview
Description
Promega is a compound widely used in various scientific fields, including chemistry, biology, medicine, and industry. It is known for its versatility and effectiveness in different applications, particularly in molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Promega can be synthesized through various chemical routes, depending on the desired application. The synthesis often involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and scalable, allowing for the mass production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Promega undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using specific oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound typically use reducing agents to convert it into different reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while reduction reactions yield reduced forms. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Promega is extensively used in scientific research due to its versatility and effectiveness. Some of the key applications include:
Chemistry: this compound is used in various chemical reactions and assays to study reaction mechanisms and kinetics.
Biology: In molecular biology, this compound is used for DNA and RNA extraction, amplification, and analysis. It is also employed in protein studies and enzyme assays.
Medicine: this compound plays a crucial role in drug discovery and development, particularly in screening and characterizing potential drug candidates.
Industry: In industrial applications, this compound is used in the production of various biochemical products and in quality control processes.
Mechanism of Action
The mechanism of action of Promega involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to proteins, nucleic acids, and other biomolecules, influencing their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Promega is unique in its versatility and effectiveness compared to other similar compounds. Some of the similar compounds include:
Luciferase: Used in bioluminescence assays, similar to this compound’s applications in molecular biology.
Fluorescent Dyes: Used for labeling and detecting biomolecules, similar to this compound’s use in fluorescence-based assays.
Enzyme Substrates: Used in enzyme assays, similar to this compound’s role in studying enzyme activity.
This compound stands out due to its broad range of applications and its ability to produce reliable and reproducible results in various scientific fields.
Properties
CAS No. |
308064-99-5 |
---|---|
Molecular Formula |
C43H64O4 |
Molecular Weight |
645.0 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5E,8E,11E,14E,17E)-henicosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C22H32O2.C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);4-5,7-8,10-11,13-14,16-17H,2-3,6,9,12,15,18-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;5-4+,8-7+,11-10+,14-13+,17-16+ |
InChI Key |
YZXDIHSFJORZKY-GTCDFJJPSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
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